

Application Notes and Protocols: Synthesis of Methyl quinoline-6-carboxylate

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Compound of Interest

Compound Name: *Methyl quinoline-6-carboxylate*

Cat. No.: *B186399*

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Abstract

This document provides detailed application notes and protocols for the synthesis of **methyl quinoline-6-carboxylate** from 6-quinolinecarboxylic acid. **Methyl quinoline-6-carboxylate** serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary protocol detailed is an efficient esterification using thionyl chloride and methanol. Alternative methods, such as Fischer and Steglich esterification, are also discussed. This guide includes comprehensive experimental procedures, tables of physical and spectral data for reactants and products, and a visual representation of the experimental workflow to ensure reproducible results in a laboratory setting.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry due to their presence in numerous biologically active molecules. **Methyl quinoline-6-carboxylate** is a key building block for the synthesis of more complex pharmaceutical agents. The esterification of 6-quinolinecarboxylic acid is a fundamental transformation to produce this intermediate. This document outlines a reliable and efficient protocol for this synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	CAS Number
6-Quinolincarbonylic acid	C ₁₀ H ₇ NO ₂	173.17	Solid	291-294	10349-57-2
Methyl quinoline-6-carboxylate	C ₁₁ H ₉ NO ₂	187.19	White solid	88	38896-30-9. [1]
Thionyl chloride	SOCl ₂	118.97	Colorless to yellow fuming liquid	-104.5	7719-09-7
Methanol	CH ₄ O	32.04	Colorless liquid	-97.6	67-56-1

Table 2: Spectroscopic Data for Methyl quinoline-6-carboxylate

Spectroscopy	Data
¹ H NMR	Data would be presented here if available from search results.
¹³ C NMR	Data would be presented here if available from search results.
IR (Infrared)	Data would be presented here if available from search results.
Mass Spec (MS)	Data would be presented here if available from search results.

Note: Specific spectroscopic data was not available in the provided search results.

Researchers should perform their own analysis to confirm product identity and purity.

Experimental Protocols

Primary Protocol: Esterification using Thionyl Chloride and Methanol

This protocol is based on a procedure reported for the synthesis of **methyl quinoline-6-carboxylate**[\[2\]](#).

Materials:

- 6-Quinolincarboxylic acid (2.0 mmol, 0.346 g)
- Methanol (5 mL)
- Thionyl chloride (6.0 mmol, 0.44 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution (30 mL)
- Dichloromethane (CH_2Cl_2) (90 mL, for extraction)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 50 mL round-bottom flask containing a magnetic stir bar, add 6-quinolincarboxylic acid (2.0 mmol).
- Add methanol (5 mL) to the flask and cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (6.0 mmol) dropwise to the stirred solution at 0 °C.
- After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C.
- Stir the reaction mixture at 50 °C for 12 hours.
- Upon completion of the reaction, cool the mixture to room temperature.
- Carefully add 30 mL of saturated aqueous NaHCO₃ solution to neutralize the reaction mixture. Caution: Gas evolution (CO₂) will occur.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
- Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **methyl quinoline-6-carboxylate** can be further purified by recrystallization or column chromatography if necessary.

Alternative Protocol 1: Fischer Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4][5] This method is best suited for simple alcohols like methanol which can be used in large excess to drive the equilibrium towards the product.[6]

General Procedure:

- Dissolve 6-quinolincarboxylic acid in a large excess of methanol.

- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
- Heat the reaction mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Neutralize the residue with a base (e.g., saturated NaHCO_3 solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the organic layer, filter, and concentrate to obtain the crude product.
- Purify as needed.

Alternative Protocol 2: Steglich Esterification

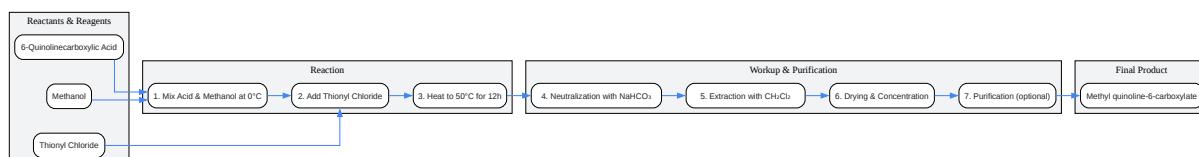
The Steglich esterification is a mild method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).^[7] ^[8] This method is particularly useful for substrates that are sensitive to acidic conditions.^[6]

General Procedure:

- Dissolve 6-quinolinecarboxylic acid in an aprotic solvent (e.g., dichloromethane or THF).
- Add methanol (typically 1.2-1.5 equivalents).
- Add DCC (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
- Stir the reaction mixture at room temperature for several hours to overnight.
- Monitor the reaction by TLC.
- Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with dilute acid (e.g., 1M HCl) and then with saturated NaHCO_3 solution.

- Dry the organic layer, filter, and concentrate to yield the crude product.
- Purify as necessary.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **Methyl quinoline-6-carboxylate**.

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